6,7,8-Trimethoxy-1H-3-benzazepin-2-amine
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Overview
Description
6,7,8-Trimethoxy-1H-3-benzazepin-2-amine: is a chemical compound with the molecular formula C13H16N2O3 It is characterized by the presence of three methoxy groups attached to a benzazepine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-Trimethoxy-1H-3-benzazepin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzaldehydes and amines.
Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with an amine to form an intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization under acidic or basic conditions to form the benzazepine ring structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,7,8-Trimethoxy-1H-3-benzazepin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, thiols, and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
6,7,8-Trimethoxy-1H-3-benzazepin-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a lead compound in drug discovery.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6,7,8-Trimethoxy-1H-3-benzazepin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6,7,8-Trimethoxy-1H-3-benzazepin-2-amine is unique due to its specific substitution pattern and the presence of three methoxy groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
93270-43-0 |
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Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
6,7,8-trimethoxy-1H-3-benzazepin-2-amine |
InChI |
InChI=1S/C13H16N2O3/c1-16-10-6-8-7-11(14)15-5-4-9(8)12(17-2)13(10)18-3/h4-6H,7H2,1-3H3,(H2,14,15) |
InChI Key |
FXWSSQPHNKTIND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C=CN=C(CC2=C1)N)OC)OC |
Origin of Product |
United States |
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